2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 6630-64-4
VCID: VC3718836
InChI: InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3
SMILES: CCOC(=O)C(=CN1CCOCC1)C#N
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester

CAS No.: 6630-64-4

Cat. No.: VC3718836

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester - 6630-64-4

Specification

CAS No. 6630-64-4
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate
Standard InChI InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3
Standard InChI Key JEUHJKUDMBBWLQ-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/C(=C\N1CCOCC1)/C#N
SMILES CCOC(=O)C(=CN1CCOCC1)C#N
Canonical SMILES CCOC(=O)C(=CN1CCOCC1)C#N

Introduction

Basic Chemical Identity and Structure

Nomenclature and Identifiers

2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester is known by several alternative names in chemical literature and databases. The compound possesses a distinct molecular structure that incorporates both a cyano group and a morpholine ring, connected through a propenoic acid ethyl ester backbone.

Table 1: Chemical Identity Information

ParameterValue
IUPAC NameEthyl 2-cyano-3-morpholin-4-ylprop-2-enoate
CAS Registry Number6630-64-4
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
Common SynonymsEthyl 2-cyano-3-morpholinoacrylate; 2-Propenoic acid, 2-cyano-3-(4-morpholinyl)-, ethyl ester; (Z)-2-cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester

The compound's molecular structure features several key functional groups that contribute to its chemical reactivity and potential applications in synthesis. The cyano group (−C≡N) is particularly noteworthy as it introduces a site for various transformations in organic synthesis . The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, provides additional functionality that can participate in chemical reactions or interact with biological targets .

Physical and Chemical Properties

2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester possesses a range of physical and chemical properties that are important for understanding its behavior in various applications and synthesis protocols.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateNot specified in available literature
Density1.232 g/cm³
Boiling Point333°C at 760 mmHg
Flash Point155.2°C
LogP0.22708
Polar Surface Area (PSA)62.56000
Index of Refraction1.555
Exact Mass210.10000

Synthesis and Preparation Methods

Traditional Synthetic Approaches

The synthesis of 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester typically employs well-established organic chemistry principles. The most common synthetic route documented in the literature involves the reaction of trimorpholylmethane with ethyl cyanoacetate .

This reaction represents a classic condensation process that forms the carbon-carbon double bond present in the final product. The reaction proceeds through nucleophilic attack of the activated methylene group in ethyl cyanoacetate on the electrophilic carbon center of trimorpholylmethane. The efficiency of this synthetic route makes it a preferred method for industrial and laboratory-scale production of this compound.

ParameterDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementH317 (May cause an allergic skin reaction)
Precautionary StatementsP261-P272-P280-P302+P352-P333+P313-P321-P363-P501

The GHS07 symbol and "Warning" signal word indicate moderate hazard potential . The primary concern is the potential for allergic skin reactions (H317), which necessitates appropriate handling procedures and protective measures .

Applications in Chemical Research

SupplierLocationNotes
CONIER CHEM AND PHARMA LIMITEDChinaGlobal distribution capabilities
Amadis Chemical Company LimitedChinaExtensive catalog of research chemicals
China Langchem Inc.ChinaChemical manufacturing and distribution
QUALITY CONTROL SOLUTIONS LTD.ChinaQuality assurance for research chemicals

These suppliers offer the compound for research purposes, typically with specifications regarding purity and quantity . The concentration of suppliers in China suggests that manufacturing capabilities for this compound may be particularly strong in this region.

Product Quality and Specifications

When obtaining 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester from commercial suppliers, researchers should consider several quality parameters:

  • Chemical purity (typically expressed as a percentage)

  • Presence of specific impurities

  • Physical appearance

  • Compliance with regulatory standards

  • Batch-to-batch consistency

Most commercial suppliers provide certificates of analysis (CoA) that detail these specifications. For research applications, higher purity grades are typically preferred to minimize the impact of contaminants on experimental results .

Related Compounds and Structural Analogs

Structural Similarities with Other Compounds

Several compounds bear structural similarities to 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester, including:

  • 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester (CAS: 2025-40-3)

  • Ethyl 2-cyano-4,4-diethoxybutyrate (CAS: 52133-67-2)

  • 2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester (CAS: 501684-26-0)

  • Methyl (E)-3-morpholin-4-ylprop-2-enoate (CAS: 101471-73-2)

These structural analogs share certain functional groups or structural elements with the compound of interest. Comparison of their properties and applications can provide additional insights into the potential utility of 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester.

Comparative Analysis of Properties

The properties of 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester can be compared with those of related compounds to better understand structure-property relationships. For instance, the presence of the cyano group is a common feature in several of these analogs, contributing to their reactivity profiles . The morpholine ring, present in both the compound of interest and methyl (E)-3-morpholin-4-ylprop-2-enoate, imparts specific electronic and steric properties that influence molecular behavior .

This structural comparison highlights the modular nature of these molecules and suggests that modifications to specific functional groups could be employed to tune properties for particular applications. Such structure-activity relationships are valuable in the design of new compounds with enhanced performance characteristics.

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